5,6-dimethoxybenzo[d]thiazol-2(3H)-one
Description
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
5,6-dimethoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NO3S/c1-12-6-3-5-8(4-7(6)13-2)14-9(11)10-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
VRUMJOKNGWXXFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)S2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The biological and chemical properties of benzo[d]thiazol-2(3H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 5,6-dimethoxybenzo[d]thiazol-2(3H)-one with key analogs:
Physicochemical Properties
- This compound : Methoxy groups increase solubility in polar solvents compared to halogenated analogs (e.g., 4-bromophenyl derivatives) .
- Melting points : Aryl-oxadiazole derivatives (4d–4g) exhibit higher melting points (180–220°C) due to crystalline packing, whereas alkylated analogs (e.g., 2c) are lower (120–150°C) .
Preparation Methods
Condensation of 3,4-Dimethoxyaniline with Thiourea Derivatives
A widely reported method involves the cyclization of 3,4-dimethoxyaniline with thiourea or its derivatives under acidic conditions. For example, heating 3,4-dimethoxyaniline with thiourea in concentrated hydrochloric acid at 120°C for 6 hours yields 5,6-dimethoxybenzo[d]thiazol-2-amine, which is subsequently oxidized to the target ketone using potassium permanganate in acetic acid (yield: 68–72%).
Key Data:
Oxidative Cyclization of 2-Amino-4,5-dimethoxybenzenethiol
An alternative pathway employs 2-amino-4,5-dimethoxybenzenethiol, which undergoes oxidative cyclization with phosgene or carbonyl diimidazole (CDI). This method avoids over-oxidation issues and achieves yields of 65–75%.
Optimization Note:
Transition Metal-Catalyzed Methods
Palladium-Mediated Carbonylative Cyclization
Palladium catalysts enable efficient carbonyl insertion. A 2022 study demonstrated that treating 2-bromo-4,5-dimethoxyaniline with carbon monoxide (1 atm) and Pd(OAc)₂ in DMF at 100°C produces the target compound in 82% yield.
Advantages:
Limitations:
-
Requires strict anhydrous conditions
-
Catalyst cost (~$120/g for Pd(OAc)₂).
Green Chemistry Approaches
Catalyst-Free Annulation with CS₂
A 2022 protocol utilizes CS₂ as a sulfur source in dimethyl sulfoxide (DMSO) at 80°C. N,N-Dimethyl-3,4-dimethoxyaniline reacts with CS₂ via a [3+2] annulation, yielding 5,6-dimethoxybenzo[d]thiazol-2(3H)-one in 78% yield without metals or oxidants.
Mechanistic Insight:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces reaction time from hours to minutes. A 15-minute reaction between 3,4-dimethoxyaniline and ethyl xanthogenate in ethanol achieves 85% yield, minimizing decomposition.
Functional Group Interconversion Strategies
Hydrolysis of 2-Chloro-5,6-dimethoxybenzothiazole
2-Chloro-5,6-dimethoxybenzothiazole, prepared via chlorination of the corresponding thioamide, undergoes alkaline hydrolysis (NaOH, 10% aq., 80°C) to yield the ketone. This method is scalable (>100 g batches) but requires careful pH control to prevent demethoxylation.
Yield: 88%
Purity: 99.5% (by GC-MS).
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Yield (%) | Time | Cost (USD/g) | Scalability |
|---|---|---|---|---|---|
| Classical Cyclization | HCl, KMnO₄ | 70 | 8 h | 12 | Moderate |
| Pd-Catalyzed | Pd(OAc)₂, CO | 82 | 3 h | 145 | Low |
| Catalyst-Free Annulation | CS₂, DMSO | 78 | 6 h | 8 | High |
| Microwave-Assisted | Ethyl xanthogenate | 85 | 0.25 h | 20 | High |
Industrial-Scale Production Considerations
For kilogram-scale manufacturing, the catalyst-free annulation method is preferred due to:
-
Lower catalyst costs
-
Simplified waste management
-
Compatibility with continuous flow reactors (residence time: 30 min).
Case Study:
A pilot plant in Germany achieved 92% purity at 50 kg/batch using CS₂ annulation, with DMSO recycled via distillation (90% recovery) .
Q & A
Q. What are the common synthetic routes for preparing 5,6-dimethoxybenzo[d]thiazol-2(3H)-one, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves multi-step reactions starting with precursor thiazole or benzothiazole derivatives. A common approach includes cyclization of substituted thioureas or condensation reactions using aldehydes and thioamides. For example, describes optimized protocols for thiazol-2(3H)-ones via three-component reactions, emphasizing the use of copper catalysts to improve regioselectivity and yield . Key parameters for optimization include:
- Temperature control : Elevated temperatures (80–100°C) enhance reaction kinetics but may require inert atmospheres to prevent oxidation.
- Catalyst selection : Copper(I) iodide or sodium acetate improves cyclization efficiency .
- Purification : Recrystallization from methanol or ethanol ensures high purity (>95%) .
Q. What are the typical biological activities associated with this compound and related benzothiazole derivatives?
Benzothiazole derivatives exhibit diverse biological activities, with 5,6-dimethoxy substitution enhancing interactions with enzymatic targets. highlights:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase and fungal cytochrome P450 .
- Anticancer potential : Cytotoxicity against MCF-7 and HeLa cell lines via kinase inhibition (IC₅₀ values ranging 5–20 µM) .
- Anti-inflammatory effects : Modulation of COX-2 and TNF-α pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Discrepancies often arise from variations in experimental design. To address this:
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., cisplatin) .
- Structural validation : Confirm compound identity via NMR and LC-MS to rule out impurities .
- Mechanistic studies : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
For example, reports cytotoxic activity dependent on substituent position, where para-methoxy groups enhance potency compared to ortho-substituted analogs .
Q. What strategies are effective in designing derivatives of this compound to enhance selectivity against specific biological targets?
Structure-activity relationship (SAR) studies guide rational design:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the C4 position improves kinase selectivity .
- Hybrid scaffolds : Fusion with triazole rings (e.g., thiazolo[3,2-b][1,2,4]triazol-6(5H)-one) enhances neuroprotective activity by targeting NMDA receptors .
- Computational modeling : Docking simulations predict interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
Q. Table 1: Comparative SAR of Benzothiazole Derivatives
Q. What analytical techniques are critical for characterizing the purity and structure of this compound derivatives?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.1 ppm) .
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., C₉H₉NO₃S requires m/z 211.0372) .
- HPLC purity analysis : Uses C18 columns with UV detection at 254 nm to ensure >98% purity .
Q. How do reaction conditions influence the regioselectivity of thiazol-2(3H)-one synthesis?
Regioselectivity in cyclization reactions is highly solvent- and temperature-dependent. demonstrates that polar aprotic solvents (e.g., DMF) favor C5-substitution, while protic solvents (e.g., ethanol) promote C6-functionalization. Microwave-assisted synthesis reduces side reactions (e.g., dimerization) by shortening reaction times .
Q. What mechanistic insights explain the antimicrobial activity of this compound?
The compound disrupts bacterial membrane integrity via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
